molecular formula C12H12N6 B14164924 3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine CAS No. 4022-91-7

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine

Cat. No.: B14164924
CAS No.: 4022-91-7
M. Wt: 240.26 g/mol
InChI Key: YFUVLIKVJCAMSH-UHFFFAOYSA-N
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Description

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is a heterocyclic compound that contains both imidazole and triazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is unique due to its combination of imidazole and triazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

4022-91-7

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

3-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine

InChI

InChI=1S/C12H12N6/c13-11-10(12-14-7-16-17-12)15-8-18(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,16,17)

InChI Key

YFUVLIKVJCAMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=NC=NN3

Origin of Product

United States

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